molecular formula C19H16N2O3 B5698413 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide

3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide

Cat. No. B5698413
M. Wt: 320.3 g/mol
InChI Key: FMOSIBLEMIFIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide, also known as HMBN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a naphthohydrazide derivative that has shown promising results in different studies.

Scientific Research Applications

3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been extensively studied for its potential applications in different fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to reduce the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In inflammation research, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.

Mechanism of Action

The mechanism of action of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is not fully understood. However, it has been proposed that 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide exerts its effects by modulating different signaling pathways. For example, in cancer research, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in the growth and survival of cancer cells. In Alzheimer's disease research, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to inhibit the JNK signaling pathway, which is implicated in the neuroinflammation and neuronal death associated with the disease.
Biochemical and Physiological Effects:
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to have different biochemical and physiological effects. For example, in cancer research, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to reduce the production of reactive oxygen species and inhibit the formation of beta-amyloid fibrils. In inflammation research, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB.

Advantages and Limitations for Lab Experiments

3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown low toxicity in different studies. However, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has limited bioavailability, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide. One direction is to explore its potential applications in other fields such as cardiovascular diseases and diabetes. Another direction is to optimize its pharmacokinetics and pharmacodynamics by improving its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has shown promising results in different studies and has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is a multistep process that involves the reaction of 2-naphthohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction occurs in an organic solvent such as dichloromethane and is followed by purification through column chromatography. The final product is obtained as a yellow solid with a high yield.

properties

IUPAC Name

3-hydroxy-N'-(4-methylbenzoyl)naphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-6-8-13(9-7-12)18(23)20-21-19(24)16-10-14-4-2-3-5-15(14)11-17(16)22/h2-11,22H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOSIBLEMIFIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide

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